methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate is a chemical compound with the molecular formula C14H12N4O4S and a molecular weight of 332.33 g/mol. This compound is part of the benzotriazole family, which is known for its versatility in synthetic organic chemistry due to its stability and ability to activate molecules for various transformations .
Preparation Methods
The synthesis of methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate typically involves the reaction of benzotriazole with sulfonyl chlorides and carbamates under controlled conditions. The benzotriazole moiety can be introduced into the molecule through a variety of reactions, making it a versatile intermediate in organic synthesis . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
Methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: It is used in the production of advanced materials, such as UV filters and corrosion inhibitors.
Mechanism of Action
The mechanism of action of methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions enable the compound to bind to enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate is unique due to its benzotriazole moiety, which imparts stability and reactivity to the compound . Similar compounds include:
Benzotriazole: A versatile synthetic auxiliary used in various organic reactions.
Benzimidazole: Known for its biological activities and used in medicinal chemistry.
Benzoxazole: Another heterocyclic compound with applications in pharmaceuticals and materials science.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
methyl N-[4-(benzotriazol-1-ylsulfonyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S/c1-22-14(19)15-10-6-8-11(9-7-10)23(20,21)18-13-5-3-2-4-12(13)16-17-18/h2-9H,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTROSGRNMGVTSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.